

# Carbaprostacyclin methyl ester cell permeability and uptake

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## Compound of Interest

Compound Name: Carbaprostacyclin methyl ester

Cat. No.: B594024

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## Signaling Pathways of Carbaprostacyclin

Upon entering the cell and subsequent hydrolysis to its active form, carbaprostacyclin primarily exerts its effects through two main signaling pathways: the canonical G-protein coupled receptor pathway and a nuclear receptor pathway.

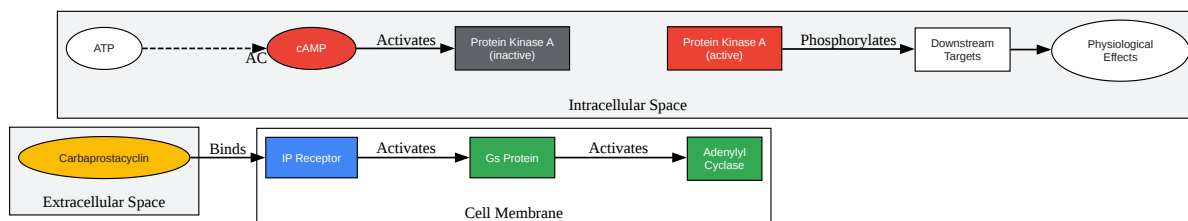
### Canonical IP Receptor Signaling

The primary receptor for prostacyclin and its analogs is the cell surface prostacyclin receptor (IP receptor), a Gs protein-coupled receptor.

Mechanism:

- **Receptor Binding:** Carbaprostacyclin binds to the IP receptor on the cell surface.
- **G-Protein Activation:** This binding activates the associated Gs alpha subunit of the G-protein complex.
- **Adenylyl Cyclase Activation:** The activated Gs alpha subunit stimulates adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **Protein Kinase A (PKA) Activation:** The increased intracellular concentration of cAMP activates Protein Kinase A.

- **Downstream Effects:** PKA phosphorylates various downstream targets, leading to the physiological effects of prostacyclin, such as smooth muscle relaxation and inhibition of platelet aggregation.



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Caption: Canonical IP Receptor Signaling Pathway.

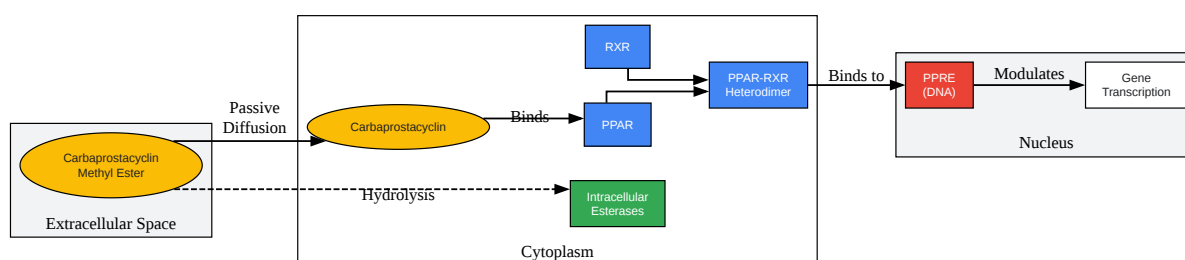
## Nuclear Receptor (PPAR) Signaling

Prostacyclin and some of its analogs, including carbaprostacyclin, have been shown to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR $\delta$  and PPAR $\gamma$ . These are nuclear receptors that function as ligand-activated transcription factors.

Mechanism:

- **Intracellular Binding:** After diffusing into the cell, carbaprostacyclin can bind to PPARs in the cytoplasm or nucleus.
- **Heterodimerization:** The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
- **DNA Binding:** This heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

- **Gene Transcription:** The binding of the PPAR-RXR heterodimer to PPREs modulates the transcription of genes involved in various cellular processes, including inflammation and cell proliferation.



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Caption: Nuclear Receptor (PPAR) Signaling Pathway.

## Conclusion

**Carbaprostacyclin methyl ester's** enhanced cell permeability, attributed to its increased lipophilicity, allows it to efficiently cross the cell membrane, likely via passive diffusion. Once intracellular, it is believed to be hydrolyzed to its active carboxylic acid form, enabling it to interact with both cell surface IP receptors to trigger rapid cAMP-mediated signaling, and nuclear PPARs to modulate gene expression. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its permeability and uptake, which are critical parameters for its continued development and application in research and medicine. Further studies are warranted to definitively quantify its permeability coefficients and to fully elucidate the kinetics of its intracellular hydrolysis and the interplay between its signaling pathways.

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